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molecular formula C8H12O B2496750 3-Allylcyclopentanone CAS No. 73057-67-7

3-Allylcyclopentanone

Cat. No. B2496750
M. Wt: 124.183
InChI Key: BWYBDDWZJROJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04143230

Procedure details

Lithium wire (2.1 g, 303 mmol) in small pieces in 26 ml of dry tetrahydrofuran containing a trace of naphthalene under argon was cooled to -15° and was treated with 3.32 g (24.8 mmol) of allyl phenyl ether in 14 ml of tetrahydrofuran containing a trace of naphthalene, with rapid stirring for 45 minutes. After an additional 1.25 hours at room temperature, 14.7 ml (ca. 6.6 mmol) of the allyllithium solution was added at -15° over 2 minutes to 635 mg (3.3 mmol) of copper iodide in 10 ml of tetrahydrofuran under argon with rapid stirring. After 5 minutes, the dark solution was of lithium diallylcuprate cooled to -78° and 245 mg (3.0 mmol) of cyclopentenone in 2 ml of tetrahydrofuran was added over 2 minutes. After 40 minutes at -78°, 1 ml of tetramethylethylenediamine was added followed 5 minutes later by 3.0 g (15.5 mmol) of 1-iodo-2-pentyne in 10 ml of hexamethylphosphoramide. After 2 additional hours at -78°, 1 ml of methanol was added and the mixture was poured into aqueous ammonium chloride-ammonium hydroxide-ether. After rapidly stirring for 15 minutes, the organic phase was separated and washed successively with aqueous sodium hydroxide, aqueous hydrochloric acid, aqueous sodium thiosulfate, and aqueous sodium chloride. After drying over potassium carbonate, the solvent was removed under reduced pressure and the resulting oil was chromatographed on silica gel using chloroform-hexane to afford 325 mg of 2-pentynyl, 3-allylcyclopentanone (57%).
[Compound]
Name
ammonium chloride ammonium hydroxide-ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
solvent
Reaction Step Three
Quantity
3.32 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
allyllithium
Quantity
14.7 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
3.3 mmol
Type
catalyst
Reaction Step Five
[Compound]
Name
lithium diallylcuprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
245 mg
Type
reactant
Reaction Step Seven
Quantity
2 mL
Type
solvent
Reaction Step Seven
Quantity
1 mL
Type
reactant
Reaction Step Eight
Quantity
3 g
Type
reactant
Reaction Step Nine
Quantity
10 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Li].[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=CC=1.C1([O:18]CC=C)C=CC=CC=1.C([Li])C=C.C1(=O)CCC=C1.CN(C)CCN(C)C.ICC#CCC>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O.[Cu](I)I.CO>[CH2:10]([CH:9]1[CH2:8][CH2:7][C:6](=[O:18])[CH2:5]1)[CH:11]=[CH2:2] |^1:0|

Inputs

Step One
Name
ammonium chloride ammonium hydroxide-ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
allyllithium
Quantity
14.7 mL
Type
reactant
Smiles
C(C=C)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.3 mmol
Type
catalyst
Smiles
[Cu](I)I
Step Six
Name
lithium diallylcuprate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
245 mg
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
1 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Nine
Name
Quantity
3 g
Type
reactant
Smiles
ICC#CCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 1.25 hours at room temperature
Duration
1.25 h
WAIT
Type
WAIT
Details
After 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78°
WAIT
Type
WAIT
Details
After 40 minutes at -78°
Duration
40 min
STIRRING
Type
STIRRING
Details
After rapidly stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed successively with aqueous sodium hydroxide, aqueous hydrochloric acid, aqueous sodium thiosulfate, and aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oil was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C=C)C1CC(CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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